3-Diphenylmethoxytropane methanesulfonate
3-Diphenylmethoxytropane methanesulfonate
Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04)
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Brand Name:
Vulcanchem
CAS No.:
132-17-2
VCID:
VC0520935
InChI:
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
SMILES:
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Molecular Formula:
C22H27NO4S
Molecular Weight:
403.5 g/mol
3-Diphenylmethoxytropane methanesulfonate
CAS No.: 132-17-2
Inhibitors
VCID: VC0520935
Molecular Formula: C22H27NO4S
Molecular Weight: 403.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 132-17-2 |
---|---|
Product Name | 3-Diphenylmethoxytropane methanesulfonate |
Molecular Formula | C22H27NO4S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
Standard InChI | InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) |
Standard InChIKey | CPFJLLXFNPCTDW-BWSPSPBFSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Appearance | White to light yellow crystalline powder. |
Description | Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04) A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Apo Benztropine Apo-Benztropine Bensylate Benzatropine Benzatropine Mesylate Benzatropine Methanesulfonate Benzatropine Methanesulfonate, Hydrobromide Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer Benztropine Benztropine Mesylate Cogentin Cogentinol Hydrobromide Benzatropine Methanesulfonate Mesylate, Benzatropine Mesylate, Benztropine Methanesulfonate, Benzatropine Methanesulfonate, Hydrobromide Benzatropine N Methylbenztropine N-Methylbenztropine PMS Benztropine PMS-Benztropine |
Reference | 1: Bogunovic O, Viswanathan R. Thrombocytopenia possibly associated with 2: Jackson CW, Cunningham K. Compatibility of haloperidol lactate with 3: Voinov H, Elefante V, Mujica R. Sinus bradycardia related to the use of 4: Rosenberg JM, Sideman M, Kampa IS, McGuire H, Kampa L. Effects of benztropine 5: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in 6: Thaler JS. Effects of benztropine mesylate (Cogentin) on accommodation in 7: Halbreich U, Sachar EJ, Nathan RS, Asnis GM, Halpern FS. The effect of 8: Rapp MS. Benztropine mesylate and social anxiety. Am J Psychiatry. 1979 9: Sovner R, Dimascio A. The effect of benztropine mesylate in the rabbit 10: Stenson RL, Donion PT, Meyer JE. Comparison of benztropine mesylate and 11: el-Yousef MK, Manier DH. Letter: The effect of benztropine mesylate on plasma 12: Kelly JT, Zimmermann RL, Abuzzahab FS, Schiele BC. A double-blind study of 13: Stricklin MC. Collaborative study of a colorimetric determination of 14: Mushet GR, Dreifuss FE. Paroxysmal dyskinesia. A case responsive to 15: Hanlon TE, Schoenrich C, Freinek W, Turek I, Kurland AA. |
PubChem Compound | 238053 |
Last Modified | Nov 11 2021 |
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